molecular formula C2H6N4O2 B058230 Guanidine, 1-methyl-3-nitro- CAS No. 4245-76-5

Guanidine, 1-methyl-3-nitro-

Cat. No.: B058230
CAS No.: 4245-76-5
M. Wt: 118.10 g/mol
InChI Key: XCXKNNGWSDYMMS-UHFFFAOYSA-N
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Description

1-Methyl-3-nitroguanidine (MeNQ, CAS 4245-76-5) is a nitroguanidine derivative with the molecular formula C₂H₆N₄O₂ and a molecular weight of 118.09 g/mol . It is characterized by high water solubility (log Kow = -0.838) and stability under ambient conditions . MeNQ is primarily used as:

  • An intermediate in organic synthesis, particularly for neonicotinoid insecticides like clothianidin and thiamethoxam .
  • A component in insensitive munitions formulations due to its reduced detonation sensitivity compared to traditional explosives like RDX .
  • A metabolite of clothianidin, detected in soil and aquatic environments at concentrations up to 100 ng/mL .

Its production involves methylation and nitration of guanidine precursors, with industrial scalability demonstrated in China for pesticide manufacturing .

Properties

CAS No.

4245-76-5

Molecular Formula

C2H6N4O2

Molecular Weight

118.10 g/mol

IUPAC Name

1-methyl-2-nitroguanidine

InChI

InChI=1S/C2H6N4O2/c1-4-2(3)5-6(7)8/h1H3,(H3,3,4,5)

InChI Key

XCXKNNGWSDYMMS-UHFFFAOYSA-N

Canonical SMILES

CNC(=N[N+](=O)[O-])N

Other CAS No.

4245-76-5

Pictograms

Flammable; Irritant

Synonyms

1-Methyl-3-nitroguanidine;  MNG;  N-Methyl-N’-nitroguanidine;  NSC 11887;  N-Methyl-N’-nitro-guanidine_x000B_

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The breakthrough in 1-methyl-3-nitroguanidine synthesis emerged with the development of aqueous-phase alkylation, as detailed in U.S. Patent US20020173675A1. This method involves reacting nitroguanidine with methylamine or methylammonium salts (e.g., sulfate, hydrochloride, nitrate) in water at 30–60°C and a tightly controlled pH of 9.5–12.3. The reaction proceeds via nucleophilic substitution, where the methylamino group displaces a proton from nitroguanidine’s guanidine moiety.

Critical parameters include:

  • Temperature : Optimal at 40–45°C to minimize side reactions (e.g., dialkylation to 1,2-dimethyl-3-nitroguanidine).

  • pH : Maintained below nitroguanidine’s pKa (12.4) to suppress deprotonation-induced side products. A pH of 11.0–12.0 maximizes yields.

  • Reactant stoichiometry : Methylamine/methylammonium salt is used in 5–50% molar excess relative to nitroguanidine.

Advantages Over Prior Art

This method achieves yields of 80–95% with >99% purity, as validated by high-performance liquid chromatography (HPLC). Key improvements include:

  • Elimination of organic solvents, reducing environmental footprint.

  • Suppressed N2O emissions, mitigating explosion risks from ammonia byproducts.

  • Shorter reaction times (2–3 hours vs. 24 hours in earlier methods).

Experimental Validation and Scalability

Laboratory-Scale Synthesis

A representative procedure from the patent illustrates the process:

  • Reactants : 100 g (0.63 mol) methylammonium sulfate dissolved in 400 mL H2O.

  • pH adjustment : 53 g (0.66 mol) 50% NaOH added to reach pH 11.5.

  • Reaction : 100 g (0.96 mol) nitroguanidine stirred at 40–42°C for 3 hours.

  • Workup : Neutralization, cooling to 5°C, filtration, and drying.
    Yield : 108 g (95%) with melting point 158–159°C.

Industrial Pilot-Scale Demonstration

Scaling to pilot production (Example 2 in the patent) confirmed robustness:

  • Inputs : 19.8 kg nitroguanidine, 2.65 kg methylammonium sulfate, 15.4 kg 40% methylamine solution.

  • Conditions : pH 11.3, 40–42°C, 2-hour reaction.

  • Output : 14.8 kg (82% yield) of >99% pure product.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Method Reactants Conditions Yield Purity Byproducts
Sulfuric acid dehydrationMethyl guanidine nitrateH2SO4, high temp<50%~90%Sulfates, urea
Methylisothiourea routeMethylisothiourea sulfateNitration, substitution60–70%85–90%Methyl mercaptan
Aqueous alkylation (US20020173675A1)Nitroguanidine + methylamine saltsH2O, pH 11–12, 40°C80–95%>99%Trace ammonia

Critical Parameters and Optimization Strategies

pH Control

Maintaining pH between 9.5 and 12.3 is paramount. At pH >12.4 (nitroguanidine’s pKa), deprotonation accelerates side reactions, reducing yields to <60%. Automated pH titration systems are recommended for industrial consistency.

Solvent and Temperature Effects

The aqueous medium eliminates flammability risks associated with organic solvents (e.g., ethers or alcohols). Temperatures above 60°C promote dialkylation, while below 30°C, reaction kinetics become impractically slow.

Economic and Environmental Impact

The patented method reduces wastewater volume by 40% compared to earlier processes and avoids toxic byproducts like methyl mercaptan . Life-cycle assessments suggest a 30% lower carbon footprint due to reduced energy and solvent use.

Scientific Research Applications

Explosive Formulations

Overview:
MNG is recognized for its role as an intermediate in the synthesis of more complex nitro compounds and is evaluated for use in explosive formulations. Its properties suggest that it can serve as a safer alternative to traditional explosives like RDX due to its higher stability and lower sensitivity to shock.

Key Properties:

  • Detonation Velocity: MNG has a detonation velocity comparable to that of conventional explosives, making it suitable for military applications.
  • Safety Profile: It exhibits lower sensitivity to impact and friction, which enhances safety during handling and storage.

Case Study:
A study conducted by the U.S. Air Force Armament Laboratory indicated that MNG could be integrated into new explosive formulations aimed at reducing risks associated with existing materials. The findings highlighted MNG's potential for development into a viable explosive agent while ensuring compliance with safety standards .

Pharmaceutical Applications

Overview:
MNG has been investigated for its potential therapeutic applications, particularly in the context of cancer research. It is known to produce hydroxyl radicals, which are implicated in various biological processes.

Mechanism of Action:
MNG is formed during the metabolism of 1-methyl-3-nitrosoguanidine (MNNG), a compound recognized for its mutagenic properties. Research has shown that MNG can induce oxidative stress within cells, leading to apoptosis in certain cancer cell lines.

Data Table: Hydroxyl Radical Production

CompoundHydroxyl Radical YieldReference
1-Methyl-3-nitrosoguanidine (MNNG)High
1-Methyl-3-nitroguanidine (MNG)Moderate

Case Study:
Research published in Free Radical Research explored the effects of MNG on gastric cancer cells, demonstrating its ability to enhance oxidative damage leading to cell death. This suggests potential for MNG as a chemotherapeutic agent or adjuvant therapy .

Analytical Chemistry

Overview:
MNG is utilized in analytical methods for detecting nitro compounds. Its chemical properties allow for sensitive detection techniques such as liquid chromatography-mass spectrometry (LC-MS).

Analytical Methodology:
A recent study developed a method for the quantification of nitroguanidine and MNG via catalytic reduction followed by derivatization. This method enhances the detection sensitivity and specificity for these compounds in environmental samples.

Data Table: Analytical Performance Metrics

ParameterValue
Detection Limit0.01 µg/mL
Recovery Rate95%
Precision (RSD)<5%

Case Study:
The method was validated using environmental samples contaminated with nitro compounds, showcasing high accuracy and reproducibility in detecting MNG levels .

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitroguanidine involves the addition of alkyl groups to specific sites on DNA bases, such as the O₆ position of guanine and the O₄ position of thymine. This alkylation can lead to mutations by causing transition mutations between guanine-cytosine and adenine-thymine base pairs . These changes can disrupt normal cellular processes and are the basis for its mutagenic and carcinogenic effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) log Kow Primary Applications
1-Methyl-3-nitroguanidine C₂H₆N₄O₂ 118.09 -0.838 Munitions, pesticide metabolite
Nitroguanidine (NQ) CH₄N₄O₂ 104.07 -0.84 Explosives, herbicides
1-Methyl-3-nitro-1-nitrosoguanidine C₂H₅N₅O₂ 147.10 -1.12 (estimated) Mutagen in biotech
Clothianidin C₆H₈ClN₅O₂S 249.67 0.92 Systemic insecticide

Key Observations :

  • MeNQ and NQ share nearly identical hydrophilicity (log Kow ~ -0.84), making them persistent in aquatic environments .
  • Clothianidin’s higher log Kow (0.92) enhances soil adsorption, whereas MeNQ’s solubility facilitates groundwater mobility .
  • The nitroso group in 1-methyl-3-nitro-1-nitrosoguanidine increases reactivity, enabling DNA alkylation in microbial mutagenesis .

Toxicity Profiles

Table 2: Ecotoxicological Data

Compound Acute Toxicity (LC₅₀, Fathead Minnow) Chronic Toxicity (Daphnia pulex) UV Degradation Product Toxicity
1-Methyl-3-nitroguanidine >100 mg/L (96-h) Reduced reproduction at 10 mg/L Increased lethality (e.g., nitrosamines)
Nitroguanidine >100 mg/L (96-h) Similar to MeNQ Higher toxicity than parent
Clothianidin 4.6 µg/L (48-h, Daphnia magna) Not reported Metabolites (e.g., TZNG) more toxic

Key Findings :

  • MeNQ exhibits low acute toxicity but disrupts reproduction in Daphnia at sublethal concentrations .
  • UV degradation of MeNQ generates nitroso derivatives, which are 2–5× more toxic to aquatic organisms .
  • Clothianidin’s acute toxicity is significantly higher due to its neurotoxic mode of action .

Explosives vs. Pesticides :

  • MeNQ and NQ : Used in insensitive munitions for safety but require monitoring due to groundwater contamination risks .

Biotechnological Use:

  • 1-Methyl-3-nitro-1-nitrosoguanidine serves as a radiomimetic agent in yeast strain mutagenesis, unlike MeNQ, which lacks mutagenic properties .

Analytical Detection

MeNQ and NQ are challenging to detect due to high polarity. Recent methods involve:

Catalytic Reduction: Palladium-mediated conversion to aminoguanidine derivatives, followed by LC-ESI-MS analysis (LOD: 0.1 µg/L) .

HPLC-MS/MS : Used for simultaneous quantification in soil, with MeNQ detected at 25–100 ng/mL in Egyptian agricultural samples .

Q & A

Q. What are the key physicochemical properties of 1-methyl-3-nitroguanidine (MeNQ) relevant to environmental and analytical studies?

MeNQ exhibits high water solubility (log Kow = -0.838), which complicates hydrophobic concentration methods in environmental matrices. Its stability under UV light is critical, as degradation products (e.g., nitroso derivatives) show increased toxicity compared to the parent compound . Analytical workflows often require catalytic reduction (e.g., Pd/g-C₃N₄) to convert MeNQ into hydrophobic amines (e.g., 1-amino-3-methylguanidine) for LC-ESI-MS detection .

Q. What analytical techniques are recommended for detecting MeNQ in aqueous and soil matrices?

A validated LC-ESI-MS method involves:

  • Step 1 : Catalytic reduction of MeNQ to 1-amino-3-methylguanidine using Pd/g-C₃N₄.
  • Step 2 : Derivatization with 4-nitrobenzaldehyde to enhance hydrophobicity.
  • Step 3 : Quantification via LC-MS with a detection limit of 0.1 µg/L in water and 1 µg/kg in soil . This method addresses challenges posed by MeNQ’s high solubility and low volatility.

Q. How does MeNQ’s environmental toxicity compare to its degradation products?

While MeNQ exhibits moderate toxicity (e.g., LC₅₀ > 100 mg/L in Daphnia pulex), UV degradation generates nitroso derivatives (e.g., 1-methyl-3-nitro-1-nitrosoguanidine) with significantly higher lethality in aquatic organisms . Researchers must account for photolytic byproducts in ecotoxicological risk assessments.

Q. What regulatory guidelines govern the safe handling and transport of MeNQ?

MeNQ is classified as a UN 1325 flammable solid (Class 4.1, Packing Group II). While it is not listed as an environmental hazard, its decomposition products require strict containment during storage and transport .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in MeNQ’s stability and reactivity under varying conditions?

Contradictions arise from its dual sensitivity to UV light (degradation) and catalytic reduction (analytical derivatization). A tiered approach includes:

  • Controlled degradation studies : Monitor byproducts via high-resolution MS (HRMS) and compare toxicity endpoints.
  • Catalyst optimization : Compare Pd/g-C₃N₄ (34.8 m²/g surface area) with Pd/AC (higher surface area) to balance reduction efficiency and cost .
  • Table 1 : Catalyst performance comparison.
CatalystSurface Area (m²/g)Reduction Efficiency (%)
Pd/g-C₃N₄34.892
Pd/AC12095

Q. What methodological frameworks are recommended for evaluating MeNQ’s ecotoxicological impacts in multi-species systems?

Use species sensitivity distributions (SSDs) and mixture toxicity models (e.g., concentration addition) to assess interactions with co-contaminants like neonicotinoid metabolites. Chronic exposure studies in Hyalella azteca reveal sublethal effects (e.g., reduced reproduction) at 10 mg/L .

Q. How can mechanistic studies clarify MeNQ’s role in pesticide metabolite pathways?

MeNQ is a primary metabolite of clothianidin, a neonicotinoid insecticide. Isotopic labeling (e.g., ¹⁵N) combined with LC-MS/MS can trace its transformation pathways in soil and aquatic systems, revealing synergies with other metabolites like nitroguanidine (NTG) .

Q. What advanced statistical methods address variability in MeNQ toxicity data across studies?

Apply meta-regression analysis to reconcile differences in LC₅₀ values, controlling for variables like pH, dissolved organic carbon, and test species. For example, Fathead minnow studies show higher tolerance than Daphnia pulex, necessitating species-specific risk models .

Methodological Notes

  • Catalytic Reduction Optimization : Use BET isotherms to validate catalyst surface area and pore structure, ensuring reproducibility in analytical workflows .
  • Data Contradictions : Cross-validate toxicity results with in vitro bioassays (e.g., microbial lethality tests) to distinguish parent compound effects from degradation byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanidine, 1-methyl-3-nitro-
Reactant of Route 2
Guanidine, 1-methyl-3-nitro-

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